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Cat. No.: B2614814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Electrophilic addition reactions to alkenes are fundamental transformations in organic

synthesis, allowing for the introduction of a wide array of functional groups across a carbon-

carbon double bond. This application note details the synthesis of 2-iodo-4-methylpentane
through the electrophilic addition of hydrogen iodide (HI) to 4-methyl-1-pentene. This reaction

proceeds via a well-established mechanism involving the formation of a carbocation

intermediate and follows Markovnikov's rule, which dictates the regioselectivity of the addition.

The resulting alkyl iodide is a versatile intermediate for further synthetic manipulations,

including nucleophilic substitution and organometallic coupling reactions, making it a valuable

building block in the synthesis of more complex molecules for pharmaceutical and materials

science applications.

The reaction involves the protonation of the alkene to form the more stable secondary

carbocation, followed by the nucleophilic attack of the iodide ion to yield the final product, 2-
iodo-4-methylpentane. Understanding the principles of this reaction is crucial for controlling

selectivity and achieving high yields of the desired product.

Reaction Mechanism and Logic
The electrophilic addition of hydrogen iodide to 4-methyl-1-pentene proceeds in a two-step

mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic
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hydrogen of HI. This results in the formation of a carbocation intermediate and an iodide ion.

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that

has the greater number of hydrogen atoms, leading to the formation of the more stable

secondary carbocation at the C2 position. In the second step, the nucleophilic iodide ion

attacks the carbocation, forming the C-I bond and yielding the final product, 2-iodo-4-
methylpentane.

Reactants Intermediate Product

4-Methyl-1-pentene

Hydrogen Iodide (HI) Secondary Carbocation + Iodide Ion 2-Iodo-4-methylpentaneNucleophilic Attack by Iodide

Click to download full resolution via product page

Caption: Reaction mechanism for the electrophilic addition of HI to 4-methyl-1-pentene.

Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-iodo-4-methylpentane.

Hydrogen iodide is often generated in situ from the reaction of an iodide salt with a non-

nucleophilic acid.

Materials:

4-methyl-1-pentene

Potassium iodide (KI)

Phosphoric acid (85%)

Dichloromethane (CH₂Cl₂)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2614814?utm_src=pdf-body
https://www.benchchem.com/product/b2614814?utm_src=pdf-body
https://www.benchchem.com/product/b2614814?utm_src=pdf-body-img
https://www.benchchem.com/product/b2614814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2614814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add

potassium iodide (1.2 equivalents). Place the flask in an ice bath.

Generation of HI: Slowly add 85% phosphoric acid (1.5 equivalents) to the flask with

vigorous stirring. Allow the mixture to stir for 15-20 minutes to generate hydrogen iodide.

Addition of Alkene: Dissolve 4-methyl-1-pentene (1.0 equivalent) in dichloromethane (50 mL)

and add it to a dropping funnel. Add the alkene solution dropwise to the stirred reaction

mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up:
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Quench the reaction by slowly adding 50 mL of cold water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

(2 x 30 mL), saturated aqueous sodium thiosulfate solution (1 x 30 mL) to remove any

unreacted iodine, and finally with brine (1 x 30 mL).

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

The crude product can be purified by vacuum distillation to afford pure 2-iodo-4-
methylpentane.
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Reaction Setup:
KI and H3PO4 in flask

In situ Generation of HI

Stirring

Dropwise Addition of
4-Methyl-1-pentene in CH2Cl2

0-5 °C

Reaction at Room Temperature

2-4 hours

Aqueous Work-up:
Quenching and Washing

Drying of Organic Layer

Purification:
Vacuum Distillation

Filtration & Evaporation

Pure 2-Iodo-4-methylpentane
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Caption: Experimental workflow for the synthesis of 2-iodo-4-methylpentane.
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-iodo-4-
methylpentane.
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Parameter Value Notes

Reactants

4-Methyl-1-pentene 1.0 equivalent Starting alkene

Potassium Iodide (KI) 1.2 equivalents Source of iodide

Phosphoric Acid (85%) 1.5 equivalents For in situ generation of HI

Reaction Conditions

Temperature 0 °C to Room Temperature

Initial cooling followed by

reaction at ambient

temperature

Reaction Time 2 - 4 hours Can be monitored by TLC

Solvent Dichloromethane (CH₂Cl₂)

Product Information

Product Name 2-Iodo-4-methylpentane IUPAC Name

Molecular Formula C₆H₁₃I[1]

Molecular Weight 212.07 g/mol [1]

Expected Yield 60 - 90%

Based on analogous

hydroiodination of terminal

alkenes[2]

Boiling Point (Predicted) ~170-180 °C at atm. pressure
Estimated based on similar

alkyl iodides

Characterization (Predicted)

¹H NMR (CDCl₃)

δ ~4.2 (m, 1H), 1.9-1.7 (m,

2H), 1.6 (m, 1H), 1.8 (d, 3H),

0.9 (d, 6H) ppm

Predicted chemical shifts and

multiplicities.

¹³C NMR (CDCl₃)
δ ~35 (CH), 50 (CH₂), 25 (CH),

28 (CH₃), 22 (2xCH₃) ppm
Predicted chemical shifts.
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Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.

Hydrogen iodide is a corrosive and toxic gas. Handle with care.

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin

contact.

Phosphoric acid is corrosive. Handle with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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